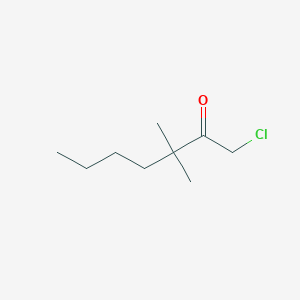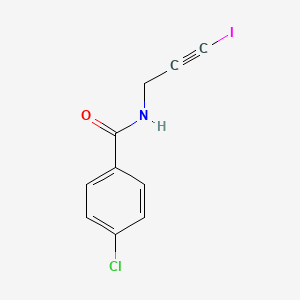![molecular formula C10H12N2O2 B14501001 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane CAS No. 64340-65-4](/img/structure/B14501001.png)
2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of isocyanate groups at the 2 and 3 positions, along with a methyl group at the 7 position, makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane typically involves the reaction of 7-methylbicyclo[2.2.1]heptane-2,3-diol with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of intermediate chloroformates, which are subsequently converted to isocyanates.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
化学反应分析
Types of Reactions: 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups.
Polymerization: The isocyanate groups can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Amines: Used in the formation of ureas.
Alcohols: Used in the formation of urethanes.
Catalysts: Such as dibutyltin dilaurate, which can be used to accelerate the polymerization reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
科学研究应用
2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its role in drug delivery systems due to its stable bicyclic structure.
Industry: Widely used in the production of polyurethanes, which have applications in various sectors including automotive, construction, and textiles.
作用机制
The mechanism of action of 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The rigid bicyclic structure of the compound also contributes to its stability and reactivity.
相似化合物的比较
- 2,3-Diisocyanato-2-methylbicyclo[2.2.1]heptane
- 2,3-Diisocyanato-7-oxabicyclo[2.2.1]heptane
Comparison:
- 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane is unique due to the presence of a methyl group at the 7 position, which can influence its reactivity and physical properties compared to other similar compounds.
- 2,3-Diisocyanato-2-methylbicyclo[2.2.1]heptane lacks the methyl group at the 7 position, which may result in different steric and electronic effects.
- 2,3-Diisocyanato-7-oxabicyclo[2.2.1]heptane contains an oxygen atom in the bicyclic framework, which can significantly alter its chemical behavior and applications.
属性
CAS 编号 |
64340-65-4 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
2,3-diisocyanato-7-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H12N2O2/c1-6-7-2-3-8(6)10(12-5-14)9(7)11-4-13/h6-10H,2-3H2,1H3 |
InChI 键 |
YLXKGIZZJOUCHP-UHFFFAOYSA-N |
规范 SMILES |
CC1C2CCC1C(C2N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





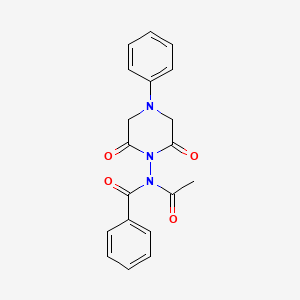

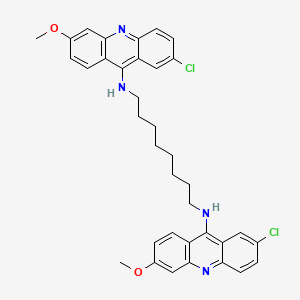
![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)

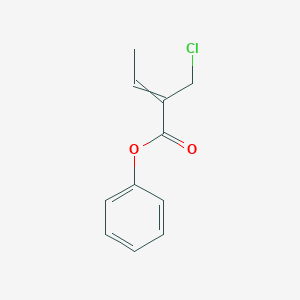
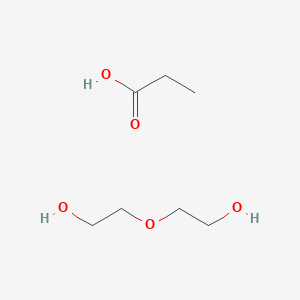
![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)

